
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine, also known as TMD or metiazepine, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule is a diazepine derivative, which means that it contains a seven-membered ring with two nitrogen atoms and three carbon atoms.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, this compound is thought to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal activity, resulting in the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. Additionally, this compound has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This also contributes to the anxiolytic and sedative effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine in lab experiments is its ability to cross the blood-brain barrier, which allows it to act on the central nervous system. Additionally, this compound has a relatively long half-life, which allows for sustained effects. However, one limitation of using this compound in lab experiments is its potential for toxicity, particularly at high doses.
Direcciones Futuras
There are a number of future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine. One area of interest is the potential for this compound as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity. Finally, there is potential for the development of new this compound derivatives with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. Its anxiolytic, sedative, and anticonvulsant effects make it a potential treatment for a number of neurological disorders. However, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity.
Métodos De Síntesis
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine can be achieved through various methods, including the reaction of 2-methyl-1,4-butanediamine with ethyl chloroformate, or by the reaction of 2-methyl-1,4-butanediamine with ethyl formate and sodium hydroxide. Another method involves the reaction of 2-methyl-1,4-butanediamine with phosgene, followed by the reaction with sodium azide to produce this compound.
Aplicaciones Científicas De Investigación
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic and sedative effects, making it useful for the treatment of anxiety disorders and insomnia. Additionally, this compound has been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy.
Propiedades
Número CAS |
18237-68-8 |
|---|---|
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine |
InChI |
InChI=1S/C6H12N2/c1-6-7-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8) |
Clave InChI |
YSMWZGUYANZCOM-UHFFFAOYSA-N |
SMILES |
CC1=NCCCCN1 |
SMILES canónico |
CC1=NCCCCN1 |
Sinónimos |
4,5,6,7-Tetrahydro-2-methyl-1H-1,3-diazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
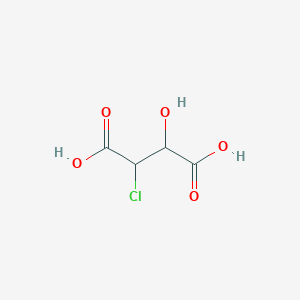
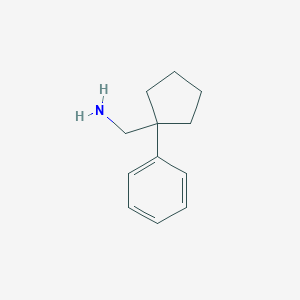
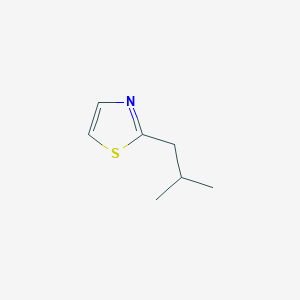

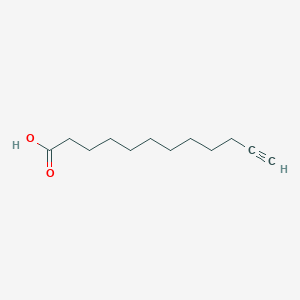
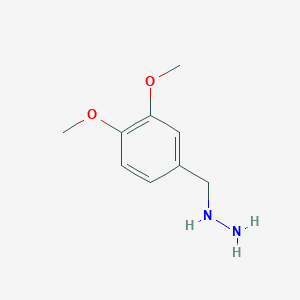

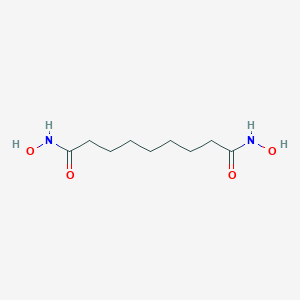
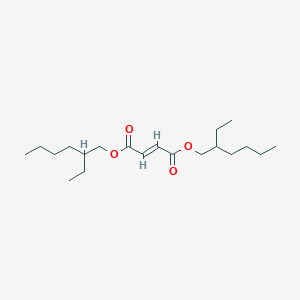
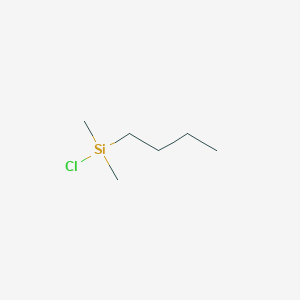

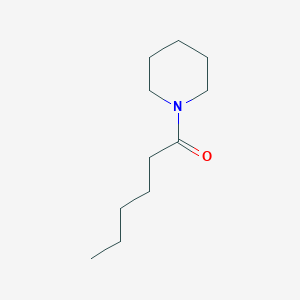
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)